Cas no 1779655-36-5 (2,3-Bis(dimethylamino)propanoic acid)

2,3-Bis(dimethylamino)propanoic acid structure
1779655-36-5 structure
Product Name:2,3-Bis(dimethylamino)propanoic acid
CAS No:1779655-36-5
MF:C7H16N2O2
MW:160.214141845703
CID:5996977
PubChem ID:54007734
Update Time:2025-07-22

2,3-Bis(dimethylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1779655-36-5
    • EN300-6381628
    • 2,3-bis(dimethylamino)propanoic acid
    • 2,3-Bis(dimethylamino)propanoic acid
    • Inchi: 1S/C7H16N2O2/c1-8(2)5-6(7(10)11)9(3)4/h6H,5H2,1-4H3,(H,10,11)
    • InChI Key: NHHQFQRHKGPPHN-UHFFFAOYSA-N
    • SMILES: OC(C(CN(C)C)N(C)C)=O

Computed Properties

  • Exact Mass: 160.121177757g/mol
  • Monoisotopic Mass: 160.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 43.8Ų

2,3-Bis(dimethylamino)propanoic acid Pricemore >>

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Additional information on 2,3-Bis(dimethylamino)propanoic acid

Introduction to 2,3-Bis(dimethylamino)propanoic acid (CAS No. 1779655-36-5)

2,3-Bis(dimethylamino)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1779655-36-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework with two dimethylamino substituents on a propanoic acid backbone, exhibits distinct chemical and pharmacological properties that make it a valuable candidate for various research applications.

The molecular structure of 2,3-Bis(dimethylamino)propanoic acid consists of a three-carbon chain with amino groups attached to the second and third carbon atoms, each substituted with a dimethylamino group. This configuration imparts a high degree of basicity and reactivity, making it a versatile intermediate in the synthesis of more complex molecules. The presence of two dimethylamino groups enhances its solubility in polar solvents and its ability to participate in hydrogen bonding interactions, which are critical for its potential biological activity.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with nitrogen-rich structures due to their broad spectrum of biological activities. 2,3-Bis(dimethylamino)propanoic acid has been studied for its potential role as a building block in the development of novel therapeutic agents. Its ability to form stable complexes with metal ions and its chelating properties have been explored in the context of metallodrug design, where such compounds can serve as ligands for targeted delivery systems.

One of the most compelling aspects of 2,3-Bis(dimethylamino)propanoic acid is its utility in medicinal chemistry as a precursor for more sophisticated molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The dimethylamino groups provide a scaffold for further functionalization, allowing chemists to introduce additional moieties that enhance binding affinity and selectivity.

Recent advancements in computational chemistry have also highlighted the importance of 2,3-Bis(dimethylamino)propanoic acid in virtual screening campaigns. Its molecular descriptors suggest potential interactions with receptors and enzymes relevant to inflammation and immune modulation. This has prompted further investigation into its derivatives as candidates for anti-inflammatory and immunomodulatory therapies.

The synthesis of 2,3-Bis(dimethylamino)propanoic acid typically involves multi-step organic transformations, including condensation reactions followed by selective functional group modifications. The use of high-purity starting materials and controlled reaction conditions is essential to achieve optimal yields and minimize impurities. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for industrial applications.

In addition to its pharmaceutical applications, 2,3-Bis(dimethylamino)propanoic acid has found utility in material science and catalysis. Its ability to act as a ligand in coordination chemistry has been exploited in the development of novel catalysts for organic transformations. These catalysts exhibit enhanced efficiency and selectivity, contributing to greener synthetic routes in chemical manufacturing.

The safety profile of 2,3-Bis(dimethylamino)propanoic acid is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment.

Future research directions for 2,3-Bis(dimethylamino)propanoic acid include exploring its role in drug delivery systems and nanotechnology. The compound’s ability to form stable nanoparticles or micelles could facilitate targeted drug delivery, improving therapeutic efficacy while reducing side effects. Additionally, its interaction with biological membranes suggests potential applications in drug penetration enhancement.

The growing body of literature on 2,3-Bis(dimethylamino)propanoic acid underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential uses for this compound are likely to expand further, reinforcing its importance in modern chemical research.

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